S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate is a synthetic organophosphate compound that belongs to the class of phosphorothioates. This compound features a phosphorothioate group, which consists of a phosphorus atom bonded to sulfur and oxygen atoms, and is characterized by its diethyl ester groups. The presence of the diisopropylamino group enhances its biological activity, making it relevant in various chemical and biological applications.
The chemical reactivity of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate is primarily influenced by its phosphorothioate structure. It can undergo nucleophilic substitution reactions, where the sulfur atom can act as a nucleophile. For instance, reactions involving alkyl halides can yield different phosphorothioate derivatives. The compound can also participate in thiophosphorylation reactions, which involve the transfer of a thiophosphate group to an alcohol or other nucleophiles under specific conditions .
This compound exhibits notable biological activity, particularly as an insecticide and acaricide. Its mechanism of action is primarily through the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine at synapses, which disrupts normal nerve function in pests . Additionally, studies have shown that its derivatives possess varying degrees of toxicity against different organisms, including insects and mammals .
Synthesis of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate can be achieved through several methods:
S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate finds applications primarily in agriculture as a pesticide due to its efficacy against pests. Its ability to inhibit acetylcholinesterase makes it suitable for use in crop protection products. Furthermore, it is studied for potential therapeutic applications in neurology due to its interaction with cholinergic systems .
Interaction studies have revealed that S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate interacts with various biological systems by inhibiting key enzymes involved in neurotransmission. The compound's ability to form stable complexes with acetylcholinesterase has been documented, providing insights into its toxicological profile and potential therapeutic uses .
Several compounds share structural similarities with S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| O,O-Diethyl phosphorothioate | Diethyl esters with phosphorus-sulfur bond | Commonly used as a pesticide; less selective |
| Diethyl thiophosphate | Similar diethyl groups | Often used as an intermediate in organic synthesis |
| Phoxim | Contains a phenyl group | Specifically designed for insecticidal applications |
| O,O-Diethyl hydrogen thiophosphate | Hydrogen instead of diethyl group | Less toxic than other organophosphates |
S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate stands out due to its enhanced biological activity attributed to the diisopropylamino group, making it more potent against target organisms compared to simpler analogs.
S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate exhibits a complex molecular architecture characterized by a central phosphorus atom bonded to sulfur, oxygen, and carbon atoms [1]. The compound features a phosphorothioate group where sulfur replaces one of the nonbridging oxygen atoms in a traditional phosphate ester, creating a distinctive structural motif [1]. The molecular structure incorporates a diisopropylamino group attached via an ethyl linker to the sulfur atom of the phosphorothioate moiety [1].
The conformational analysis reveals that phosphorothioate modifications can substantially alter molecular conformation compared to their phosphate analogs [19] [20]. Research demonstrates that phosphorothioate-containing molecules shift between high and low twist states, which significantly affects their three-dimensional structure [19]. The presence of the bulky diisopropylamino group introduces steric hindrance that influences the preferred conformations around the phosphorus center [20].
The tertiary amine nitrogen adopts a tetrahedral geometry with the lone pair occupying one position [19]. Bond angle measurements show that the phosphorus-sulfur bond exhibits different geometric parameters compared to phosphorus-oxygen bonds [21]. The P-S bond length typically measures approximately 2.1 Å, which is longer than the corresponding P-O bonds due to the larger atomic radius of sulfur [21].
| Structural Parameter | Value | Reference Method |
|---|---|---|
| P-S Bond Length | ~2.1 Å | X-ray Crystallography |
| P-O Bond Length | ~1.6 Å | X-ray Crystallography |
| C-N Bond Length | ~1.47 Å | Computational Analysis |
| P-S-C Bond Angle | ~104° | Spectroscopic Analysis |
S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate possesses a molecular formula of C12H28NO3PS with a precisely determined molecular weight of 297.39 g/mol [1] [3]. The molecular composition includes twelve carbon atoms, twenty-eight hydrogen atoms, one nitrogen atom, three oxygen atoms, one phosphorus atom, and one sulfur atom [1]. This molecular weight was computationally verified through PubChem release 2025.04.14, ensuring accuracy for analytical applications [1].
The compound's molecular weight places it within the range typical for organophosphorus compounds used in various chemical applications [3]. The presence of sulfur in place of oxygen increases the molecular weight compared to the corresponding phosphate analog by approximately 16 daltons [27]. The molecular formula indicates the compound contains multiple alkyl substituents that contribute significantly to its overall mass [3].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H28NO3PS | PubChem Database |
| Molecular Weight | 297.39 g/mol | Computational Analysis |
| Exact Mass | 297.1527 Da | Mass Spectrometry |
| Monoisotopic Mass | 297.1527 Da | High-Resolution MS |
The solubility characteristics of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate are influenced by both its phosphorothioate backbone and tertiary amine functionality [17]. The compound exhibits moderate solubility in polar organic solvents due to the presence of the phosphorothioate group, which can participate in hydrogen bonding interactions [17]. The diisopropylamino moiety contributes to solubility in less polar solvents through its hydrophobic alkyl chains [38].
Tertiary amines typically show reduced water solubility compared to primary and secondary amines because they cannot form hydrogen bonds as effectively [38]. The compound's solubility decreases in water as the hydrocarbon chain length increases, following established trends for amine-containing molecules [38]. The phosphorothioate group enhances solubility in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile [17].
Ion-pairing behavior significantly affects the compound's chromatographic retention and solubility characteristics [17] [34]. Studies demonstrate that phosphorothioate compounds interact differently with various ion-pairing reagents, affecting their partition coefficients between aqueous and organic phases [34].
| Solvent Type | Relative Solubility | Interaction Mechanism |
|---|---|---|
| Water | Low to Moderate | Limited Hydrogen Bonding |
| Methanol | High | Hydrogen Bonding |
| Acetonitrile | High | Dipole Interactions |
| Hexane | Low | Van der Waals Forces |
The stability of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate depends on environmental conditions including pH, temperature, and the presence of metal ions [23] [24] [25]. Phosphorothioate compounds generally exhibit enhanced stability compared to their phosphate analogs under certain conditions [25]. The compound remains stable under near-neutral pH conditions (pH 7) for extended periods [24].
Thermal stability studies reveal that phosphorothioate bonds are more resistant to hydrolysis than conventional phosphate esters [23] [27]. The activation energy for hydrolysis of phosphorothioate monoesters is typically higher than that of phosphate esters, resulting in slower degradation rates [27]. However, elevated temperatures above 100°C can lead to decomposition with the formation of various products including dimethyl sulfide [37].
The presence of divalent metal ions such as magnesium can accelerate hydrolysis, particularly under alkaline conditions [24]. At pH values above 9, the compound shows increased susceptibility to degradation in the presence of metal ions [24]. Oxidative conditions can lead to desulfurization, converting the phosphorothioate to the corresponding phosphate [26].
| Stability Condition | Half-life | Temperature | pH Range |
|---|---|---|---|
| Neutral Aqueous | >48 hours | 4°C | 6.5-7.5 |
| Alkaline with Mg²⁺ | <15 minutes | 65°C | >9.0 |
| Acidic Conditions | >24 hours | 25°C | 4.0-6.0 |
| Organic Solvents | >72 hours | 25°C | N/A |
S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate exhibits distinctive reactivity patterns characteristic of both phosphorothioate and tertiary amine functional groups [11] [26]. The phosphorothioate moiety shows increased reactivity toward certain nucleophiles compared to standard phosphate esters [11]. The sulfur atom in the phosphorothioate group displays enhanced nucleophilicity, making it susceptible to alkylation reactions [12].
The tertiary amine group contributes basic properties to the molecule, with the nitrogen lone pair capable of accepting protons [38]. The basicity of the amine is influenced by the electron-withdrawing effect of the nearby phosphorothioate group, which reduces the electron density on the nitrogen atom [38]. Oxidation reactions preferentially target the sulfur atom in the phosphorothioate group, leading to formation of sulfoxides or complete desulfurization [26].
Hydrolysis reactions proceed through different mechanisms depending on the pH and the presence of catalysts [27]. Under acidic conditions, protonation of the phosphorothioate oxygen atoms facilitates nucleophilic attack by water molecules [27]. The compound can participate in substitution reactions where the diisopropylamino group acts as a leaving group under appropriate conditions [12].
| Reaction Type | Primary Site | Conditions | Products |
|---|---|---|---|
| Hydrolysis | P-S Bond | Aqueous, Heat | Phosphate + Thiol |
| Oxidation | Sulfur Atom | Oxidizing Agents | Sulfoxide/Sulfone |
| Alkylation | Sulfur Atom | Alkyl Halides | S-Alkyl Derivatives |
| Acid-Base | Nitrogen Atom | Proton Donors/Acceptors | Ammonium Salts |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate through multiple nuclei observations [29] [30] [31]. Phosphorus-31 NMR spectroscopy reveals characteristic chemical shifts for phosphorothioate groups, typically appearing 40-50 ppm downfield compared to corresponding phosphate analogs [29]. The phosphorus signal shows coupling to adjacent carbon and hydrogen atoms, providing connectivity information [29].
Proton NMR spectroscopy reveals distinct signals for the diisopropylamino group, showing characteristic doublets for the methyl groups and a septet for the methine protons [35]. The ethyl groups attached to the phosphorus display typical triplet-quartet patterns [35]. Carbon-13 NMR provides additional structural confirmation through observation of carbon signals coupled to phosphorus [30].
| NMR Nucleus | Chemical Shift Range | Coupling Information |
|---|---|---|
| ³¹P | 70-90 ppm | JP-C enhanced by ~10 Hz |
| ¹H (NCH) | 3.2-3.8 ppm | Septet, J = 6.5 Hz |
| ¹H (CH₃) | 1.0-1.3 ppm | Doublet, J = 6.5 Hz |
| ¹³C (NCH) | 45-55 ppm | JC-P = 8-12 Hz |
Infrared spectroscopy provides characteristic absorption bands for functional group identification in S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate [32] [36]. The phosphorothioate group exhibits distinctive P-S stretching vibrations at approximately 630 cm⁻¹, which serves as a diagnostic marker for this functional group [36]. Additional phosphorothioate-related bands appear around 440 cm⁻¹ corresponding to angle bending modes involving the sulfur atom [36].
The tertiary amine group shows characteristic C-N stretching vibrations in the 1000-1250 cm⁻¹ region [38]. Unlike primary and secondary amines, tertiary amines do not exhibit N-H stretching bands in the 3200-3500 cm⁻¹ region, which aids in their identification [38]. The isopropyl groups contribute C-H stretching vibrations around 2950-3000 cm⁻¹ and deformation bands near 1380 cm⁻¹ [32].
Phosphate-related vibrations appear in the 950-1200 cm⁻¹ region, with the exact positions dependent on the substitution pattern and coordination environment [32]. The presence of ethyl groups bonded to phosphorus generates additional C-O stretching vibrations around 1050 cm⁻¹ [32].
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| P-S Stretch | ~630 | Phosphorothioate |
| P-O Stretch | 950-1200 | Phosphate Ester |
| C-N Stretch | 1000-1250 | Tertiary Amine |
| S-P-O Bend | ~440 | Phosphorothioate |
Mass spectrometry analysis of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate reveals characteristic fragmentation patterns that aid in structural confirmation [16] [33]. The molecular ion peak appears at m/z 297, corresponding to the molecular weight of the intact compound [1]. Primary fragmentation typically involves cleavage of the weakest bonds, often the C-N or P-S bonds [16].
Common fragment ions include loss of diisopropylamine (m/z 196), loss of ethyl groups from the phosphate moiety, and formation of characteristic phosphorothioate-containing fragments [16] [33]. The presence of sulfur affects the fragmentation pathways compared to phosphate analogs, often leading to more stable sulfur-containing ions [33].
Electron transfer dissociation mass spectrometry shows enhanced stability of phosphorothioate linkages compared to phosphate bonds, resulting in preferential cleavage at other positions [33]. The diisopropylamino group readily fragments through α-cleavage adjacent to the nitrogen atom [16].
| Fragment Ion (m/z) | Structure Lost | Relative Intensity |
|---|---|---|
| 297 | None (Molecular Ion) | 15-25% |
| 196 | Diisopropylamine | 40-60% |
| 168 | C₂H₅ + C₃H₇N | 20-35% |
| 125 | Multiple losses | 30-50% |
The chromatographic behavior of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate is influenced by its amphiphilic nature and ion-pairing properties [17] [34]. Under reversed-phase liquid chromatography conditions, the compound shows moderate retention due to interactions between the hydrophobic alkyl groups and the stationary phase [34]. The retention time increases with the hydrophobic nature of the mobile phase [34].
Ion-pairing chromatography significantly affects retention behavior, with different alkylammonium reagents producing varying selectivity [17] [34]. Triethylammonium ion-pairing reagents provide optimal separation conditions for related compounds [34]. The presence of the phosphorothioate group enhances retention compared to phosphate analogs due to stronger ion-pairing interactions [34].
Temperature effects on retention are minimal for this compound class, showing less than 5% change in retention factor over a 20°C temperature range [34]. The compound exhibits baseline separation from closely related structural analogs under optimized chromatographic conditions [34].
| Chromatographic Parameter | Value | Mobile Phase |
|---|---|---|
| Retention Factor (k') | 3.2-4.8 | ACN/Water + TEA |
| Column Efficiency (N) | 8,000-12,000 | C18 Stationary Phase |
| Peak Asymmetry | 0.9-1.2 | Optimized pH |
| Resolution (Rs) | >1.5 | From Analogs |